Rebastinib

Übersicht

Beschreibung

Rebastinib ist ein niedermolekularer Inhibitor, der auf den Tyrosinkinase-Rezeptor Tie2 abzielt. Er wurde wegen seines potenziellen Einsatzes bei der Behandlung verschiedener Krebsarten, einschließlich Brustkrebs und neuroendokriner Tumoren der Bauchspeicheldrüse, untersucht. This compound wirkt, indem es den Angiopoietin/Tie2-Signalweg hemmt, der für die Tumorangiogenese und Metastasierung von entscheidender Bedeutung ist .

Wissenschaftliche Forschungsanwendungen

Chemie: Rebastinib dient als Modellverbindung zur Untersuchung von Kinaseinhibitoren und deren Wechselwirkungen mit Zielproteinen.

Biologie: this compound wird verwendet, um die Rolle der Tie2-Signalübertragung bei zellulären Prozessen wie Angiogenese und Metastasierung zu untersuchen.

Medizin: this compound wird in klinischen Studien auf seine Wirksamkeit bei der Behandlung von Krebsarten wie Brustkrebs, neuroendokrinen Tumoren der Bauchspeicheldrüse und chronisch-myeloischer Leukämie untersucht.

Industrie: Das Potenzial von this compound als Therapeutikum hat zu seiner Entwicklung und Produktion durch Pharmaunternehmen geführt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Tyrosinkinase-Rezeptor Tie2 hemmt, der auf Endothelzellen und bestimmten Makrophagen exprimiert wird. Durch die Blockierung des Angiopoietin/Tie2-Signalwegs stört this compound die Tumorangiogenese und Metastasierung. Diese Hemmung reduziert die Rekrutierung und Funktion von Tie2-exprimierenden Makrophagen, was zu einem verringerten Tumorwachstum und einer verringerten Metastasierung führt .

Wirkmechanismus

Target of Action

Rebastinib is primarily a potent inhibitor of the Tie2 tyrosine kinase receptor . The Tie2 receptor is largely expressed in endothelial cells and subsets of monocytes/macrophages . It also inhibits other kinases, including BCR-ABL, SRC kinases, and FLT-3 .

Mode of Action

This compound interacts with its primary target, the Tie2 receptor, by inhibiting its activity . This inhibition disrupts the angiopoietin/Tie2 signaling pathway, which plays a crucial role in angiogenesis and vascular remodeling . The exact interaction mechanism of this compound with its targets is still under investigation .

Biochemical Pathways

This compound affects the angiopoietin/Tie2 signaling pathway, which is pivotal in angiogenesis and vascular remodeling . By inhibiting the Tie2 receptor, this compound disrupts this pathway, leading to antiangiogenic effects . This disruption can impair multiple pathways in tumor progression mediated by protumoral Tie2+ macrophages .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been assessed using a panel of ADME assays, Ames tests, human Ether-a-go-go Related Gene (hERG) experiments, and pharmacokinetic studies in mice and rats . These studies confirmed the drug-like properties and reasonable safety of this compound .

Result of Action

This compound demonstrates antitumor activity against breast cancer both in vitro and in vivo . It reduces tumor growth and metastasis in an orthotopic mouse model of metastatic mammary carcinoma through the reduction of Tie2+ myeloid cell infiltration, antiangiogenic effects, and blockade of tumor cell intravasation mediated by perivascular Tie2 Hi/Vegf-A Hi macrophages in the tumor microenvironment of metastasis (TMEM) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rebastinib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern.

- Reinigung und Isolierung des Endprodukts mittels chromatographischer Verfahren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses, um die Verbindung in größeren Mengen herzustellen. Dies erfordert die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

Rebastinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und möglicherweise seine Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Eigenschaften der Verbindung verbessert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von this compound, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Rebastinib wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Ponatinib: Ein weiterer Tyrosinkinase-Inhibitor mit einem breiteren Zielprofil.

GZD-824: Ein Typ-II-Kinase-Inhibitor mit ähnlichen Bindungseigenschaften.

Cabozantinib: Ein Multi-Kinase-Inhibitor mit Aktivität gegen Tie2 und andere Kinasen.

This compound zeichnet sich durch seine hohe Selektivität und Potenz für den Tie2-Rezeptor aus, was ihn zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Eigenschaften

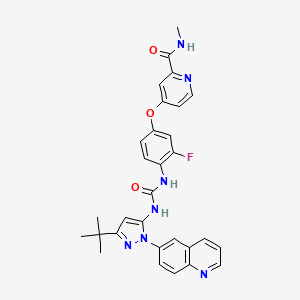

IUPAC Name |

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNSAVVKYZVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144533 | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020172-07-9 | |

| Record name | Rebastinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebastinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBASTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rebastinib?

A1: this compound acts as a potent and selective inhibitor of the tyrosine kinase receptor, TIE2. [, , , ] This kinase is primarily expressed on endothelial cells and plays a critical role in angiogenesis. [, , ] Additionally, this compound inhibits TIE2 expressed on a subset of pro-tumoral macrophages called TIE2-expressing macrophages (TEMs). [, , , ]

Q2: How does this compound impact tumor progression?

A2: this compound disrupts several pathways crucial for tumor progression. It inhibits angiogenesis by targeting TIE2 on endothelial cells and reduces tumor cell intravasation by blocking the activity of TEMs. [, , ] Furthermore, this compound disrupts the function of Tumor MicroEnvironments of Metastasis (TMEM), specialized vascular structures associated with tumor cell intravasation. [, , , ]

Q3: What is the significance of TMEM in cancer, and how does this compound affect them?

A3: TMEMs are sites of direct contact between macrophages, tumor cells, and endothelial cells, and their density correlates with metastasis in breast cancer patients. [] this compound inhibits TMEM function by reducing the recruitment and activity of Tie2Hi macrophages, leading to decreased vascular permeability and tumor cell dissemination. [, , , , , , ]

Q4: Besides TIE2, are there other known targets of this compound?

A4: Yes, this compound has been shown to inhibit other tyrosine kinases, including BCR-ABL1, VEGFR2, and Src family kinases (LYN, HCK, FGR). [, , ] While initially investigated as a BCR-ABL1 inhibitor for chronic myeloid leukemia, its clinical activity in this context was modest. [] Research suggests that TIE2 and other kinases inhibited by this compound, such as VEGFR2, might be more relevant targets for clinical development. [, ]

Q5: Can this compound enhance the efficacy of existing chemotherapies?

A5: Preclinical studies suggest that combining this compound with antitubulin agents like paclitaxel or eribulin enhances their efficacy. [, , , , ] This synergistic effect is likely due to this compound's ability to counteract the chemotherapy-induced increase in pro-tumorigenic TEMs and TMEM activity. [, , , , ]

Q6: What is a "kinase switch control inhibitor", and how does this relate to this compound's mechanism?

A6: A kinase switch control inhibitor binds to a specific conformation of the kinase, affecting its activity and downstream signaling. [, ] this compound, being a switch control inhibitor of TIE2, might exert its effects by stabilizing a specific conformation of the kinase. [, , ]

Q7: What preclinical models have been used to investigate this compound's efficacy?

A7: this compound's efficacy has been evaluated in various preclinical models, including:

- Syngeneic Mouse Models: Polyoma middle-T antigen (PyMT) model for breast cancer [, , ] and the ID8 model for ovarian cancer [].

- Xenograft Models: Patient-derived xenograft (PDX) models for breast and ovarian cancers. [, , , , ]

- Zebrafish Models: Orthotopic zebrafish models have been employed to study its impact on glioblastoma growth. []

Q8: Has this compound's impact on the immune system been investigated?

A8: Yes, this compound's influence on the tumor immune microenvironment is an active area of research. Studies suggest that it might modulate the balance of immune cell populations within the tumor, potentially enhancing anti-tumor immunity. [, ]

Q9: What are the challenges and future directions for this compound research?

A9: Further research is needed to fully elucidate:

- Long-term efficacy and safety: Understanding the long-term effects of this compound, particularly in combination therapies, is crucial. [, ]

- Biomarkers of response: Identifying reliable biomarkers to predict treatment response and monitor resistance development is essential for personalized therapy. [, ]

- Optimization of drug delivery and targeting: Developing strategies to improve this compound's delivery specifically to tumor sites could enhance its efficacy and minimize potential side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.